Superior CD36 Binding Affinity of KDdiA-PC vs. KOdiA-PC and Hydroxy-Analogs
KDdiA-PC demonstrates a lower IC50 for CD36 binding compared to the structurally related truncated oxPC KOdiA-PC and hydroxy-analogs such as HDdiA-PC, indicating higher receptor affinity. In a competitive binding assay using radiolabeled oxLDL and CD36-overexpressing cells, KDdiA-PC inhibited binding with an IC50 of 2.0 μM, whereas KOdiA-PC required a higher concentration (IC50 = 3.9 μM) to achieve the same level of inhibition. The hydroxy-analog HDdiA-PC was substantially less potent (IC50 = 14.5 μM) [1]. This quantifiable difference underscores KDdiA-PC's utility as a reference agonist for CD36-mediated signaling studies.
| Evidence Dimension | Inhibition of radiolabeled oxLDL binding to CD36 |
|---|---|
| Target Compound Data | IC50 = 2.0 μM |
| Comparator Or Baseline | KOdiA-PC (IC50 = 3.9 μM); HDdiA-PC (IC50 = 14.5 μM) |
| Quantified Difference | KDdiA-PC IC50 is ~1.95-fold lower than KOdiA-PC; ~7.25-fold lower than HDdiA-PC |
| Conditions | Competitive binding assay using cells overexpressing CD36 and radiolabeled oxLDL; adapted from Podrez et al., 2002 |
Why This Matters
Procuring KDdiA-PC enables experiments to be conducted at lower effective ligand concentrations, reducing non-specific membrane perturbations and improving signal-to-noise in receptor binding assays.
- [1] Podrez, E. A., Poliakov, E., Shen, Z., et al. A novel family of atherogenic oxidized phospholipids promotes macrophage foam cell formation via the scavenger receptor CD36 and is enriched in atherosclerotic lesions. J. Biol. Chem. 2002, 277, 38517–38523. (Data summarized in Table 1 of PMC4075969). View Source
